N-(4-(1H-Imidazol-1-yl)phenyl)-5-fluorothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-N~2~-[4-(1H-imidazol-1-yl)phenyl]-2-thiophenecarboxamide is a synthetic compound that belongs to the class of heterocyclic compounds It features an imidazole ring, a thiophene ring, and a fluorinated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-N~2~-[4-(1H-imidazol-1-yl)phenyl]-2-thiophenecarboxamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Fluorinated Phenyl Group: The fluorinated phenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-N~2~-[4-(1H-imidazol-1-yl)phenyl]-2-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated phenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
5-Fluoro-N~2~-[4-(1H-imidazol-1-yl)phenyl]-2-thiophenecarboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Biological Research: It is used as a tool compound to study various biological processes and pathways, particularly those involving imidazole and thiophene derivatives.
Chemical Research: The compound is used in the development of new synthetic methodologies and the study of reaction mechanisms.
Industrial Applications: It is explored for its potential use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-Fluoro-N~2~-[4-(1H-imidazol-1-yl)phenyl]-2-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The thiophene ring and fluorinated phenyl group contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-[4-(1H-imidazol-1-yl)phenyl]pyrimidine: Similar structure with a pyrimidine ring instead of a thiophene ring.
5-Fluoro-2-[4-(1H-imidazol-1-yl)phenyl]benzamide: Similar structure with a benzamide group instead of a thiophene ring.
Properties
Molecular Formula |
C14H10FN3OS |
---|---|
Molecular Weight |
287.31 g/mol |
IUPAC Name |
5-fluoro-N-(4-imidazol-1-ylphenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C14H10FN3OS/c15-13-6-5-12(20-13)14(19)17-10-1-3-11(4-2-10)18-8-7-16-9-18/h1-9H,(H,17,19) |
InChI Key |
RNWBHVLPBFYIMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=C(S2)F)N3C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.